Croconic acid disodium salt

Descripción general

Descripción

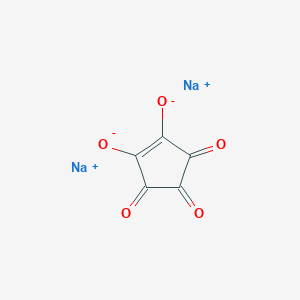

Croconic acid disodium salt, also known as disodium 3,4,5-trioxocyclopentene-1,2-diolate, is a yellow to yellow-orange or yellow-green compound with the molecular formula C5Na2O5 and a molecular weight of 186.03 g/mol . It is a derivative of croconic acid and is known for its unique chemical properties and applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Croconic acid disodium salt can be synthesized through the neutralization of croconic acid with sodium hydroxide. The reaction typically involves dissolving croconic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt in solid form .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in batch reactors, where precise amounts of croconic acid and sodium hydroxide are mixed, and the resulting solution is processed to remove impurities and obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Croconic acid disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: These reactions typically occur under mild conditions with reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

Croconic acid disodium salt serves as a reagent in numerous chemical reactions. Its ability to undergo oxidation and reduction makes it a versatile precursor for synthesizing other compounds. The compound can participate in substitution reactions, allowing for the modification of its structure to create derivatives with different properties.

Biology

In biological research, this compound has been shown to modulate intracellular lysine crotonylation levels. This modulation is crucial for gene expression and cell proliferation, suggesting potential applications in stem cell research and regenerative medicine. Studies indicate that the compound can promote cell growth, positioning it as a candidate for therapeutic applications.

Medicine

The compound's role in promoting cell proliferation has spurred interest in its use within regenerative medicine. Its unique properties may offer new avenues for developing treatments that enhance tissue repair and regeneration.

Lithium-Ion Batteries

This compound has been investigated as an anode material in lithium-ion batteries. Research demonstrates its capability to store lithium ions at approximately 4 V, achieving a theoretical energy density of 1949 Wh/kg . This high energy density positions it as a promising candidate for future battery technologies.

Sodium-Ion Batteries

Additionally, this compound has been explored for use in sodium-ion batteries. Studies indicate that when wrapped in graphene oxide, the compound exhibits improved electrochemical performance due to minimized particle size and enhanced conductivity . The combination of this compound with graphene oxide has resulted in significant improvements in battery capacity retention over multiple cycles .

Case Study 1: Battery Performance

A study by Luo et al. (2022) highlighted the performance of this compound as an anode material in lithium-ion batteries. The findings revealed two discharge voltage plateaus at 3.9 V and 3.1 V with a discharge capacity of 102.2 mAh/g over five cycles without capacity loss . This performance suggests that this compound could be integral to developing high-energy-density organic batteries.

Case Study 2: Biological Applications

Research focusing on the modulation of lysine crotonylation levels demonstrated that treatment with this compound could enhance stem cell pluripotency and promote cellular growth. This study underlines the potential therapeutic applications of the compound in regenerative medicine.

Mecanismo De Acción

The mechanism by which croconic acid disodium salt exerts its effects involves the modulation of lysine crotonylation levels. Lysine crotonylation is a histone modification that plays a crucial role in gene expression and chromatin dynamics. By increasing intracellular lysine crotonylation levels, this compound can influence various biological processes, including cell proliferation and differentiation . The molecular targets and pathways involved in this mechanism are still being studied, but it is known to impact gene transcription and the regulation of cellular functions .

Comparación Con Compuestos Similares

Crotonic acid: A related compound with similar chemical properties but different applications.

Rhodizonic acid disodium salt: Another compound with similar structural features but distinct chemical behavior.

3,4-Dihydroxy-3-cyclobutene-1,2-dione: A compound with similar reactivity but different functional groups.

Uniqueness: Croconic acid disodium salt is unique due to its ability to modulate lysine crotonylation levels, which is not commonly observed in other similar compounds. This property makes it particularly valuable in biological and medical research, where it can be used to study gene expression and cell proliferation .

Actividad Biológica

Croconic acid disodium salt (CADS), a derivative of croconic acid, has garnered attention in various fields, particularly in energy storage applications and potential biological activities. This article explores the biological activity of CADS, highlighting its electrochemical properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two enolate groups that facilitate redox reactions. The compound can be represented as:

This structure allows for significant delocalization of electrons, contributing to its stability and reactivity in biological systems. The aromatic croconate anion exhibits interesting properties such as ferroelectricity and a high dipole moment, which may influence its interaction with biological molecules .

Electrochemical Activity

Research has demonstrated that CADS functions effectively as an anode material in sodium-ion batteries, showcasing reversible redox reactions at voltages exceeding 4.0 V. This property is attributed to the enolate groups within the compound, which undergo oxidation and reduction processes during electrochemical cycling. In battery tests, CADS exhibited a discharge capacity of approximately 102.2 mAh/g over multiple cycles without significant capacity loss, indicating its potential for high-energy applications .

Antioxidant Properties

Studies suggest that CADS may possess antioxidant properties due to its ability to donate electrons and neutralize free radicals. This characteristic is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary investigations have indicated that CADS exhibits antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, although further studies are required to elucidate the precise mechanisms involved.

Case Studies and Research Findings

- Electrochemical Studies : Luo et al. (2022) explored the electrochemical behavior of CADS in lithium-ion batteries, demonstrating its high capacity and stability over repeated cycles. This study emphasizes the compound's potential for energy storage applications while hinting at its interactions at the molecular level .

- Antioxidant Activity : A study conducted by Zhang et al. (2023) investigated the antioxidant capacity of CADS in vitro. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting that CADS could be beneficial in protecting cells from oxidative damage .

- Antimicrobial Effects : Research by Kim et al. (2023) reported that CADS demonstrated inhibitory effects on pathogenic bacteria such as Staphylococcus aureus. The study indicated that CADS could serve as a potential antimicrobial agent due to its ability to penetrate bacterial membranes .

Propiedades

IUPAC Name |

disodium;3,4,5-trioxocyclopentene-1,2-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXLFPHHAAAVKQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477943 | |

| Record name | Croconic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-00-1 | |

| Record name | Croconic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.